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Foundational

C17H19N5O6S molecular structure and physicochemical properties

An In-Depth Technical Guide to Ceftriaxone (C₁₈H₁₈N₈O₇S₃) Abstract This technical guide provides a comprehensive overview of Ceftriaxone, a third-generation cephalosporin antibiotic identified by the molecular formula C₁...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ceftriaxone (C₁₈H₁₈N₈O₇S₃)

Abstract

This technical guide provides a comprehensive overview of Ceftriaxone, a third-generation cephalosporin antibiotic identified by the molecular formula C₁₈H₁₈N₈O₇S₃. Marketed under trade names like Rocephin, Ceftriaxone is a cornerstone in the treatment of severe bacterial infections due to its broad-spectrum activity, long elimination half-life, and ability to penetrate the central nervous system.[1][2] This document delves into its molecular structure, detailed physicochemical properties, mechanism of action, established analytical protocols, and its pivotal role in drug development and clinical practice. It is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this essential therapeutic agent.

Compound Identification and Nomenclature

Precise identification is critical in scientific research and development. Ceftriaxone is known by several identifiers across chemical and regulatory databases.

IdentifierValueSource
Molecular Formula C₁₈H₁₈N₈O₇S₃[2][3]
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][4]
CAS Number 73384-59-5[1][2]
Common Synonyms Rocephin, Rocefin, Cefatriaxone[1][2]
Drug Class Third-Generation Cephalosporin Antibiotic[1][2]

Molecular Structure and Stereochemistry

The complex molecular architecture of Ceftriaxone is fundamental to its biological activity. It features a β-lactam ring fused to a dihydrothiazine ring, forming the core cephalosporin nucleus. Two key side chains dictate its antibacterial spectrum and pharmacokinetic profile:

  • An aminothiazole ring with a syn-methoxyimino moiety, which confers stability against β-lactamase enzymes produced by many resistant bacteria.[2]

  • A metabolically stable thiotriazinedione moiety, which contributes to its long half-life, a significant advantage over other cephalosporins like cefotaxime.[2]

The stereochemistry at positions 6 and 7 of the bicyclic core, designated (6R, 7R), is crucial for its ability to bind to bacterial target enzymes.

Caption: 2D molecular structure of Ceftriaxone.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for formulation development, pharmacokinetic modeling, and ensuring quality control. Ceftriaxone is typically supplied as a sodium salt, which enhances its water solubility for parenteral administration.[5][6]

PropertyValueNotes and Significance
Molecular Weight 554.58 g/mol [1][7] For the free acid form. The sodium salt hydrate has a higher MW (e.g., 661.60 g/mol for the hemiheptahydrate).[3][8]
Appearance White to yellowish-orange crystalline powder[5][6] The color of reconstituted solutions can range from light yellow to amber, depending on concentration, diluent, and storage time.[5][9]
Melting Point >155 °C (decomposes)[1] The compound decomposes rather than melts cleanly, a common characteristic for complex organic molecules.
Solubility Readily soluble in water; sparingly soluble in methanol; very slightly soluble in ethanol.[5][9]High water solubility is critical for its formulation as an injectable drug. Solubility in organic solvents like ethanol and acetone is very low.[10]
pKa ~3.0 (Carboxylic Acid), ~3.2 (Amine), ~4.1 (Enol)[3] Multiple ionizable groups contribute to its solubility and binding characteristics at physiological pH.
LogP -1.7[1] The negative LogP value indicates high hydrophilicity, consistent with its water solubility and distribution into aqueous body compartments.
pH (1% aq. solution) ~6.7[5][9] The near-neutral pH of the reconstituted solution makes it suitable for intravenous or intramuscular injection.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftriaxone is a bactericidal agent that exerts its effect by disrupting the synthesis of the bacterial cell wall.[9][11] This process is fundamental to bacterial survival, making it an effective drug target.

The Causality of Action:

  • Target Recognition: The core of Ceftriaxone's structure mimics the D-Alanyl-D-Alanine dipeptide, which is the natural substrate for Penicillin-Binding Proteins (PBPs).[2][12] PBPs are bacterial enzymes (transpeptidases, carboxypeptidases) essential for the final step of peptidoglycan synthesis.[1][2]

  • Irreversible Inhibition: Ceftriaxone binds to the active site of PBPs.[1][2] The strained β-lactam ring is highly reactive and is attacked by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation is effectively irreversible and inactivates the enzyme.[13]

  • Cell Wall Disruption: With PBPs inhibited, the cross-linking of peptidoglycan chains is halted.[12][14] Peptidoglycan is the primary structural component of the bacterial cell wall, providing mechanical strength against osmotic pressure.[15]

  • Bacterial Lysis: Without a properly maintained cell wall, the bacterium cannot withstand the high internal osmotic pressure, leading to cell swelling, lysis, and death.[2][15] Ceftriaxone shows high affinity for essential PBPs in both Gram-negative (e.g., PBP2 and PBP3 in E. coli) and Gram-positive bacteria.[13][16]

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall Precursors Peptidoglycan Precursors (UDP-NAM, UDP-NAG) LipidII Lipid II Synthesis Precursors->LipidII Mur enzymes Polymerization Glycan Chain Polymerization LipidII->Polymerization Flippase (MurJ) Crosslinking Peptide Cross-linking Polymerization->Crosslinking PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Crosslinking->PBP catalyzes Inhibition Irreversible Acylation (Covalent Bond) PBP->Inhibition Ceftriaxone Ceftriaxone Ceftriaxone->Inhibition Lysis Weakened Cell Wall -> Cell Lysis & Death Inhibition->Lysis

Caption: Ceftriaxone's inhibition of bacterial cell wall synthesis.

Experimental Protocols: Analytical Quantification

Ensuring the potency and purity of Ceftriaxone in pharmaceutical formulations is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. The following protocol is a self-validating system for the quantification of Ceftriaxone.

Protocol: Quantification by Reverse-Phase HPLC (RP-HPLC)

This protocol describes a validated isocratic RP-HPLC method for determining the concentration of Ceftriaxone.

1. Materials and Reagents:

  • Ceftriaxone Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.22 µm syringe filters

2. Instrument and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent, with UV or Diode Array Detector (DAD).[17]

  • Column: Waters XTerra RP-18 (5 µm, 250x4.6 mm) or equivalent.[18]

  • Mobile Phase: 10 mM Ammonium Formate with 0.1% Formic Acid in Water : Acetonitrile (80:20 v/v).[17][19] Rationale: This mobile phase provides good peak shape and retention for the polar Ceftriaxone molecule. The buffer controls the ionization state, and acetonitrile provides the necessary organic strength for elution.

  • Flow Rate: 0.5 - 1.0 mL/min.[17] Rationale: A flow rate in this range ensures efficient separation without excessive backpressure.

  • Detection Wavelength: 254 nm or 272 nm.[3][17] Rationale: Ceftriaxone has strong chromophores, with significant absorbance maxima near these wavelengths, providing high sensitivity.

  • Injection Volume: 10-20 µL

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Run Time: ~10 minutes.[19]

3. Standard and Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of Ceftriaxone Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[18]

  • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock standard with the mobile phase to prepare at least five calibration standards (e.g., 1, 5, 20, 50, 100 µg/mL).[18][19]

  • Sample Preparation (from Injection Vial): Reconstitute the vial as per the manufacturer's instructions. Dilute an appropriate aliquot of the reconstituted solution with the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filtration: Filter all standards and samples through a 0.22 µm syringe filter before injection to protect the column from particulates.

4. Analysis and Data Interpretation:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration. The curve must have a correlation coefficient (r²) of ≥ 0.999.[17]

  • Inject the prepared sample solutions (in triplicate).

  • Calculate the concentration of Ceftriaxone in the samples by interpolating their mean peak area from the calibration curve.

  • The result should fall within 90.0% to 115.0% of the labeled amount as per pharmacopoeial standards.[17]

Caption: Workflow for HPLC quantification of Ceftriaxone.

Applications in Research and Drug Development

Ceftriaxone is a widely used antibiotic for treating a variety of serious infections, including:

  • Bacterial meningitis, due to its excellent penetration of the blood-brain barrier.[2][9]

  • Community-acquired pneumonia.[2]

  • Gonorrhea, urinary tract infections, and skin infections.[2][9]

  • Surgical prophylaxis to prevent post-operative infections.[2]

Its long half-life of 5.8-8.7 hours allows for convenient once-daily or twice-daily dosing, which is a significant clinical advantage.[1][2] In research, Ceftriaxone serves as a benchmark compound for the development of new cephalosporins and β-lactamase inhibitors. Studies continue to explore its efficacy against emerging resistant strains and potential new therapeutic applications.

Conclusion

Ceftriaxone (C₁₈H₁₈N₈O₇S₃) remains an indispensable tool in modern medicine. Its efficacy stems from a sophisticated molecular structure engineered to resist bacterial defenses and effectively inhibit cell wall synthesis. Its well-characterized physicochemical properties have enabled robust formulations, and validated analytical methods like HPLC ensure its quality and potency. For scientists in drug development, Ceftriaxone represents a pinnacle of rational drug design in the β-lactam class and a critical reference for future antibiotic innovation.

References

  • Ceftriaxone | C18H18N8O7S3 | CID 5479530 - PubChem. (n.d.). National Institutes of Health. Retrieved March 28, 2026, from [Link]

  • Ceftriaxone - Wikipedia. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Peptidoglycan Synthesis. (n.d.). Retrieved March 28, 2026, from [Link]

  • Ceftriaxone for Injection, USP. (n.d.). U.S. Food and Drug Administration. Retrieved March 28, 2026, from [Link]

  • Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

  • What is the mechanism of Ceftriaxone Sodium? (2024, July 17). Patsnap Synapse. Retrieved March 28, 2026, from [Link]

  • Ceftriaxone for Injection, USP Rx Only. (2022, April 25). Retrieved March 28, 2026, from [Link]

  • Structural Perspective of Peptidoglycan Biosynthesis and Assembly. (n.d.). Annual Reviews. Retrieved March 28, 2026, from [Link]

  • Peptidoglycan: Structure, Synthesis, and Regulation. (n.d.). PMC - NIH. Retrieved March 28, 2026, from [Link]

  • Cytoplasmic steps of peptidoglycan biosynthesis. (2008, March 15). FEMS Microbiology Reviews | Oxford Academic. Retrieved March 28, 2026, from [Link]

  • Ceftriaxone. (n.d.). Merck Index. Retrieved March 28, 2026, from [Link]

  • Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Ceftriaxone. (n.d.). bionity.com. Retrieved March 28, 2026, from [Link]

  • Solubility of Ceftriaxone Disodium in Acetone, Methanol, Ethanol, N,N-Dimethylformamide, and Formamide between 278 and 318 K. (2005, August 20). Journal of Chemical & Engineering Data - ACS Publications. Retrieved March 28, 2026, from [Link]

  • Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. (2022, May 31). Wellcome Open Research. Retrieved March 28, 2026, from [Link]

  • Evolution of Ceftriaxone Resistance of Penicillin-Binding Proteins 2 Revealed by Molecular Modeling. (2022, December 22). PMC - NIH. Retrieved March 28, 2026, from [Link]

  • Development and Validation of a High-Performance Liquid Chromatographic Method for Content Assay of Ceftriaxone in Pharmaceutica. (2025, January 15). Retrieved March 28, 2026, from [Link]

  • Alterations of penicillin-binding proteins in pneumococci with stepwise increase in β-lactam resistance. (2013, February 15). Pathogens and Disease | Oxford Academic. Retrieved March 28, 2026, from [Link]

  • Physicochemical characteristics of generic ceftriaxone products tested. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Ceftriaxone(1-) | C18H17N8O7S3- | CID 44558879 - PubChem. (n.d.). National Institutes of Health. Retrieved March 28, 2026, from [Link]

  • Quantification of ceftriaxone sodium in pharmaceutical preparations by a new validated microbiological bioassay. (2012, July 6). Analytical Methods (RSC Publishing). Retrieved March 28, 2026, from [Link]

  • Qualitative and Quantitative Estimation of Ceftriaxone in Pharmaceutical Dosage Forms Using Reverse Phase High Performance Liquid Chromatography. (2025, December 5). PMC - NIH. Retrieved March 28, 2026, from [Link]

  • ceftriaxone | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 28, 2026, from [Link]

  • Compound: CEFTRIAXONE (CHEMBL161). (n.d.). ChEMBL - EMBL-EBI. Retrieved March 28, 2026, from [Link]

  • Penicillin-Binding Proteins and Alternative Dual-Beta-Lactam Combinations for Serious Enterococcus faecalis Infections with Elevated Penicillin MICs. (2023, January 31). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved March 28, 2026, from [Link]

  • ROCEPHIN (ceftriaxone sodium) FOR INJECTION Rx only. (n.d.). U.S. Food and Drug Administration. Retrieved March 28, 2026, from [Link]

Sources

Exploratory

Environmental Fate and Degradation Pathways of C17H19N5O6S (Cyclosulfamuron): A Comprehensive Technical Guide

Executive Summary Understanding the environmental fate of agrochemicals is paramount for ecological risk assessment and sustainable agricultural practices. Cyclosulfamuron (C17H19N5O6S) is a highly active pyrimidinylsulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the environmental fate of agrochemicals is paramount for ecological risk assessment and sustainable agricultural practices. Cyclosulfamuron (C17H19N5O6S) is a highly active pyrimidinylsulfonylurea herbicide utilized globally for broadleaf and sedge weed control, primarily in paddy rice and cereal crops. As an inhibitor of acetolactate synthase (ALS), it disrupts branched-chain amino acid biosynthesis.

However, the same structural features that confer potent herbicidal activity also dictate a complex environmental trajectory. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, degradation kinetics, and biotransformation pathways of Cyclosulfamuron. Furthermore, this guide provides self-validating experimental protocols for tracing its environmental footprint, ensuring researchers can accurately model its half-life (DT50) and metabolite profile in varying matrices.

Physicochemical Grounding and Mechanism of Action

To predict the environmental behavior of Cyclosulfamuron, we must first analyze its molecular architecture. The molecule consists of an arylsulfonyl group linked to a pyrimidine ring via a urea bridge.

The most critical physicochemical parameter governing the fate of sulfonylureas is their dissociation constant (pKa). Cyclosulfamuron acts as a weak acid due to the proton on the sulfonamide nitrogen. In environmental matrices where the pH exceeds its pKa, the molecule exists predominantly as an anion. This anionic state increases aqueous solubility and drastically alters its susceptibility to chemical degradation [1].

Table 1: Key Physicochemical Properties of Cyclosulfamuron
ParameterValue / DescriptionEnvironmental Implication
IUPAC Name 1-[[2-(cyclopropylcarbonyl)phenyl]sulfamoyl]-3-(4,6-dimethoxypyrimidin-2-yl)ureaStructural basis for target binding and degradation.
Molecular Formula C17H19N5O6SContains heteroatoms susceptible to microbial oxidation.
Molecular Weight 421.4 g/mol Relatively bulky; limits volatility.
Solubility (Water) pH-dependent (Higher in alkaline conditions)High mobility in alkaline soils; potential for runoff [2].
Target Enzyme Acetolactate Synthase (ALS)High specificity means low application rates are required.

Degradation Pathways: Abiotic vs. Biotic Drivers

The degradation of Cyclosulfamuron in soil and water is a bipartite system driven by abiotic chemical hydrolysis and microbial biotransformation . The dominance of either pathway is strictly dictated by the pH of the surrounding matrix [2].

Abiotic Chemical Hydrolysis (The pH Dependency)

The sulfonylurea bridge is the Achilles' heel of the molecule in acidic environments. In acidic soils (pH < 5.0), Cyclosulfamuron exists in its neutral, protonated form. This neutral state leaves the carbonyl carbon of the urea bridge highly vulnerable to nucleophilic attack by water molecules, resulting in rapid hydrolytic cleavage.

Conversely, in alkaline soils (pH > 7.0), the molecule deprotonates into an anion. The resulting negative charge delocalizes across the sulfonylurea linkage, electronically and sterically repelling the approach of hydroxide ions (OH⁻). Consequently, chemical hydrolysis virtually stalls in alkaline environments , shifting the degradation burden entirely to the soil microbiome [2].

Microbial Biotransformation

When abiotic hydrolysis is suppressed (e.g., in neutral to alkaline paddy waters), microbial enzymatic activity becomes the primary degradation engine. Soil bacteria and fungi utilize specific amidases and oxidoreductases to break down the herbicide.

  • Bridge Cleavage: Enzymatic cleavage of the sulfonylurea bridge yields 2-(cyclopropylcarbonyl)benzenesulfonamide and 2-amino-4,6-dimethoxypyrimidine (ADMP) [3].

  • O-Demethylation: The methoxy groups on the pyrimidine ring undergo microbial O-demethylation.

  • Mineralization: Ultimate degradation of the aromatic and heterocyclic rings into CO2, H2O, and NH3.

Table 2: Environmental Fate Kinetics (DT50)
Environmental MatrixDominant Degradation DriverEstimated Half-Life (DT50)
Aqueous Buffer (pH 4.0 - 5.0) Acid-catalyzed Hydrolysis< 5 Days
Aqueous Buffer (pH 7.0 - 9.0) Stable (Minimal Hydrolysis)> 30 Days
Acidic Soil (Non-sterile) Hydrolysis + Microbial10 - 20 Days
Alkaline Soil (Non-sterile) Strictly Microbial30 - 60 Days

Pathway Visualization

The following diagram maps the primary degradation cascade of Cyclosulfamuron, highlighting the divergence between chemical and biological drivers.

G Cyc Cyclosulfamuron (C17H19N5O6S) Cleavage Sulfonylurea Bridge Cleavage Cyc->Cleavage Hydrolysis (Acidic) / Microbial Met1 2-(cyclopropylcarbonyl) benzenesulfonamide Cleavage->Met1 Met2 2-amino-4,6- dimethoxypyrimidine Cleavage->Met2 Min Mineralization (CO2, H2O, NH3) Met1->Min Soil Microbiome Demeth O-Demethylation Met2->Demeth Microbial Enzymes Met3 Demethylated Pyrimidine Derivatives Demeth->Met3 Met3->Min Soil Microbiome

Primary degradation pathways of Cyclosulfamuron via bridge cleavage and microbial mineralization.

Self-Validating Experimental Protocols

To generate trustworthy environmental fate data, experimental designs must incorporate internal controls that isolate specific variables. Below are two field-proven methodologies for studying Cyclosulfamuron.

Protocol A: Soil Metabolism & Half-Life Determination (Microcosm Study)

Causality Check: To definitively prove whether degradation in a specific soil type is driven by chemical hydrolysis or microbial action, we must run parallel sterile and non-sterile microcosms. If the DT50 in sterile alkaline soil is effectively infinite, but rapid in non-sterile alkaline soil, we have isolated microbial metabolism as the sole driver.

Step-by-Step Methodology:

  • Soil Preparation: Collect topsoil (0-15 cm) from an agricultural site with no prior history of sulfonylurea application. Sieve to 2 mm.

  • Sterilization Control: Divide the soil into two batches. Gamma-irradiate (or repeatedly autoclave) one batch to eliminate microbial life without drastically altering the soil chemistry.

  • Spiking: Spike both soil batches with ¹⁴C-radiolabeled Cyclosulfamuron to achieve an environmentally relevant concentration (e.g., 0.1 mg/kg).

  • Incubation: Adjust soil moisture to 40% Maximum Water Holding Capacity (MWHC). Incubate in the dark at 20°C to eliminate photolysis variables.

  • Sampling & Extraction: At intervals (Day 0, 3, 7, 14, 28, 60), extract the soil using a 0.1 M NaHCO3/Acetonitrile mixture. Expert Insight: The basic bicarbonate buffer ensures the residual Cyclosulfamuron is ionized, maximizing its desorption from soil organic matter into the aqueous phase.

  • Analysis: Quantify total radioactivity via Liquid Scintillation Counting (LSC) to ensure mass balance, and identify specific metabolites using LC-MS/MS.

Protocol B: Residue Extraction & LC-MS/MS Quantification

Causality Check: Cyclosulfamuron is highly polar and thermally labile, rendering Gas Chromatography (GC) ineffective without complex derivatization. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the mandatory standard [3].

Step-by-Step Methodology:

  • Matrix Homogenization: Pulverize 10 g of the environmental sample (soil or plant tissue) in a high-speed homogenizer.

  • Acidified Extraction: Add 20 mL of Acetonitrile containing 0.1% Formic Acid. Expert Insight: Acidifying the extraction solvent forces the sulfonylurea into its neutral, un-ionized state. This prevents it from partitioning into the aqueous waste during subsequent cleanup steps.

  • Salting Out: Add 4 g of anhydrous MgSO4 and 1 g of NaCl. Shake vigorously for 5 minutes and centrifuge. The salts drive the water out of the organic phase, isolating the pesticide in the pure acetonitrile layer.

  • SPE Clean-up: Pass the supernatant through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge to remove non-polar lipids and humic acids.

  • LC-MS/MS Analysis: Inject the eluate into an LC-MS/MS system operating in positive ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to Cyclosulfamuron (e.g., precursor ion m/z 422.1 → product ions m/z 261.0 and 182.0) [4].

Conclusion

The environmental fate of Cyclosulfamuron (C17H19N5O6S) is a dynamic interplay between its chemical structure and the physicochemical properties of its environment. By understanding the profound impact of pH on the stability of the sulfonylurea bridge, researchers can accurately predict its persistence and mobility. Employing rigorous, controlled analytical methodologies—such as isotope-labeled microcosms and LC-MS/MS—ensures that regulatory models reflect true ecological behavior, safeguarding both agricultural efficacy and environmental health.

References

  • PubChem: Cyclosulfamuron | C17H19N5O6S | CID 6451137 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • American Chemical Society (ACS): Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review. Available at:[Link]

  • ResearchGate: High-Performance Liquid Chromatographic Determination of Cyclosulfamuron Residues in Soil, Water, Rice Grain and Straw. Available at:[Link]

  • Royal Society of Chemistry (RSC): Development and validation of a simulation method, PeCHREM, for evaluating spatio-temporal concentration changes of paddy herbicides. Available at:[Link]

Foundational

An In-depth Technical Guide to the Aquatic Ecotoxicity and Environmental Risk of Ceftriaxone (C17H19N5O6S)

Introduction The widespread use of pharmaceuticals has led to their inevitable entry into aquatic ecosystems, raising concerns about their potential environmental impact.[1][2][3] Ceftriaxone, a third-generation cephalos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The widespread use of pharmaceuticals has led to their inevitable entry into aquatic ecosystems, raising concerns about their potential environmental impact.[1][2][3] Ceftriaxone, a third-generation cephalosporin antibiotic with the chemical formula C17H19N5O6S, is extensively used in human and veterinary medicine to treat a variety of bacterial infections.[4][5][6] Due to its high usage and the fact that a significant portion is excreted unmetabolized, ceftriaxone is frequently detected in hospital effluents and municipal wastewater.[1][7][8] Conventional wastewater treatment plants are often not equipped to completely remove such complex molecules, leading to their release into surface waters.[1][2]

This technical guide provides a comprehensive overview of the aquatic toxicity profile of ceftriaxone and a framework for its environmental risk assessment. It is intended for researchers, scientists, and drug development professionals to understand the potential ecological effects of this important antibiotic and to provide standardized methodologies for its evaluation.

Physicochemical Properties and Environmental Fate

Understanding the physicochemical properties of ceftriaxone is fundamental to predicting its behavior and fate in aquatic environments.

  • Solubility and Stability: Ceftriaxone is readily soluble in water.[9] Its stability in aqueous solutions is dependent on pH and temperature.[1] It is most stable at a pH of 7.5, with degradation increasing at lower or higher pH values.[1]

  • Degradation: While not readily biodegradable, ceftriaxone undergoes primary degradation in sewage sludge, which involves the cleavage of its beta-lactam ring, leading to a loss of antibiotic activity.[10] Studies have shown that advanced oxidation processes, such as those using UV light and nanoparticles like TiO2, can effectively degrade ceftriaxone.[5][11] In soil, ceftriaxone can degrade rapidly, losing its antimicrobial activity within hours.[12]

  • Bioaccumulation Potential: Ceftriaxone has a low potential for bioaccumulation in aquatic organisms.[10] This is supported by its low octanol-water partition coefficient (log P) and a calculated bioconcentration factor (BCF) of less than 10.[10]

Aquatic Ecotoxicity Profile

The assessment of ecotoxicity across different trophic levels is crucial for a comprehensive understanding of the potential impact of ceftriaxone on aquatic ecosystems.

Algae and Cyanobacteria

Algae and cyanobacteria are primary producers in aquatic food webs, and their inhibition can have cascading effects on the entire ecosystem. Standardized testing is typically performed following the OECD 201 guideline.[13][14][15]

  • Toxicity Endpoints: The most sensitive aquatic organisms to ceftriaxone appear to be cyanobacteria. A chronic toxicity study reported a 10% effect concentration (ErC10) of 3.31 µg/L for the cyanobacterium Anabaena flos-aquae.[10]

Invertebrates

Aquatic invertebrates, such as Daphnia magna, are standard model organisms for ecotoxicity testing due to their sensitivity to a wide range of toxicants and their important role in the aquatic food chain.[16][17] Acute toxicity is assessed through immobilization tests as outlined in OECD guideline 202.[16][18][19]

  • Toxicity Endpoints: While specific EC50 values for ceftriaxone on Daphnia magna were not found in the provided search results, studies on other cephalosporins like cefotaxime have shown a 48-hour EC50 of 25.82 mg/L.[20][21] Chronic studies with cefotaxime also indicated negative effects on daphnid reproduction.[20][21]

Fish

Fish are key indicators of aquatic ecosystem health, and their response to chemical stressors is a critical component of risk assessment. Acute fish toxicity is typically evaluated using the OECD 203 guideline.[22][23][24][25]

  • Toxicity Endpoints: Studies on the embryo-larval toxicity of ceftriaxone in zebrafish (Danio rerio) have shown no lethal or sublethal effects at concentrations up to 100 mg/L.[4][26][27] This suggests a low acute toxicity to fish early life stages.[10]

Ecotoxicity Data Summary
Trophic LevelSpeciesTest GuidelineEndpointValueReference
Algae/Cyanobacteria Anabaena flos-aquaeChronicErC103.31 µg/L[10]
Invertebrates Daphnia magnaOECD 202 (Acute)-Data not available-
Fish Danio rerioOECD 236 (Embryo-larval)No Observed EffectUp to 100 mg/L[4][26][27]

Environmental Risk Assessment (ERA)

An ERA for a pharmaceutical like ceftriaxone involves a comparison of its predicted environmental concentration (PEC) with its predicted no-effect concentration (PNEC).[28][29] The resulting risk quotient (PEC/PNEC) indicates the potential for adverse environmental effects.[28][29]

Predicted Environmental Concentration (PEC)

The PEC is an estimation of the concentration of a substance in the environment resulting from its use. For pharmaceuticals, this is often calculated based on consumption data, excretion rates, and the efficiency of wastewater treatment.[7][8] Studies have estimated the PEC for ceftriaxone to be in the range of nanograms to micrograms per liter.[7]

Predicted No-Effect Concentration (PNEC)

The PNEC is the concentration of a chemical below which adverse effects in an ecosystem are unlikely to occur.[28] It is derived by dividing the lowest available chronic toxicity value (like a NOEC or ErC10) by an assessment factor (AF).[30][31][32] The AF accounts for uncertainties in extrapolating from laboratory data to real-world ecosystems.

Based on the most sensitive species identified, the cyanobacterium Anabaena flos-aquae, the PNEC for ceftriaxone can be calculated:

  • Lowest Chronic Value (ErC10): 3.31 µg/L[10]

  • Assessment Factor (AF): 10 (as per some guidelines when chronic data for two trophic levels are available)[10]

  • PNEC Calculation: PNEC = ErC10 / AF = 3.31 µg/L / 10 = 0.331 µg/L[10]

Risk Characterization

The risk is characterized by the Risk Quotient (RQ), where RQ = PEC / PNEC.

  • If RQ < 1, the risk is generally considered to be low.

  • If RQ ≥ 1, there is a potential for adverse environmental effects, and further investigation may be required.

A risk assessment based on sales data in Sweden in 2021 calculated a PEC of 0.008 µg/L, resulting in a PEC/PNEC ratio of 0.023, which indicates an insignificant risk.[10]

Environmental Risk Assessment Workflow

ERA_Workflow cluster_PEC PEC Determination cluster_PNEC PNEC Derivation PEC_Data Consumption & Excretion Data PEC_Calc Calculate PEC PEC_Data->PEC_Calc WWTP_Removal Wastewater Treatment Removal Rate WWTP_Removal->PEC_Calc RQ_Calc Risk Characterization (RQ = PEC / PNEC) PEC_Calc->RQ_Calc EcoTox_Data Ecotoxicity Data (Algae, Daphnia, Fish) Lowest_NOEC Identify Lowest NOEC/ErC10 EcoTox_Data->Lowest_NOEC PNEC_Calc Calculate PNEC = Lowest Value / AF Lowest_NOEC->PNEC_Calc AF Select Assessment Factor (AF) AF->PNEC_Calc PNEC_Calc->RQ_Calc Risk_Low RQ < 1: Low Risk RQ_Calc->Risk_Low Risk_High RQ >= 1: Potential Risk RQ_Calc->Risk_High

Caption: Workflow for the Environmental Risk Assessment of Ceftriaxone.

Standardized Ecotoxicological Testing Protocols

To ensure data quality and comparability, standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), should be followed.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test determines the effect of a substance on the growth of freshwater microalgae or cyanobacteria over a 72-hour period.[13][14]

Step-by-Step Methodology:

  • Test Organisms: Use exponentially growing cultures of selected algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.

  • Test Concentrations: Expose the organisms to at least five concentrations of the test substance in a geometric series, along with a control group.[13] Three replicates per concentration are recommended.[13]

  • Exposure Conditions: Maintain cultures in a nutrient-sufficient medium under continuous fluorescent illumination at a constant temperature (21-24°C) for 72 hours.[33]

  • Data Collection: Measure algal biomass (e.g., via cell counts or fluorescence) at least every 24 hours.[13]

  • Endpoint Calculation: Calculate the inhibition of growth rate and yield compared to the control to determine ECx values (e.g., EC50) and the No Observed Effect Concentration (NOEC).

OECD_201 Start Start: Exponential Algal Culture Prepare Prepare Test Concentrations (≥5 + Control) Start->Prepare Inoculate Inoculate Cultures Prepare->Inoculate Incubate Incubate for 72h (Controlled Light & Temp) Inoculate->Incubate Measure Measure Biomass (0, 24, 48, 72h) Incubate->Measure Analyze Analyze Data (Growth Rate, Yield) Measure->Analyze End Determine ECx & NOEC Analyze->End

Caption: Experimental workflow for the OECD 201 Algal Growth Inhibition Test.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia (typically Daphnia magna) over 48 hours.[18][19]

Step-by-Step Methodology:

  • Test Organisms: Use juvenile daphnids that are less than 24 hours old.[18][34]

  • Test Concentrations: Expose groups of daphnids (e.g., four groups of five) to at least five concentrations of the test substance and a control.[16][18]

  • Exposure Conditions: The test is conducted in a static or semi-static system for 48 hours at a constant temperature (20 ± 2°C) without feeding.[16][34]

  • Data Collection: Record the number of immobilized daphnids at 24 and 48 hours.[18] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[16][34]

  • Endpoint Calculation: Calculate the concentration that immobilizes 50% of the daphnids (EC50) at 48 hours.[18][34]

OECD_202 Start Start: <24h old Daphnids Prepare Prepare Test Concentrations (≥5 + Control) Start->Prepare Expose Expose Daphnids for 48h Prepare->Expose Observe_24h Record Immobilization at 24h Expose->Observe_24h Observe_48h Record Immobilization at 48h Observe_24h->Observe_48h Analyze Analyze Data Observe_48h->Analyze End Calculate 48h EC50 Analyze->End

Caption: Experimental workflow for the OECD 202 Daphnia Acute Immobilisation Test.

OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish over a 96-hour period.[22][25]

Step-by-Step Methodology:

  • Test Organisms: Use a recommended fish species (e.g., Zebrafish, Rainbow Trout) from a healthy, acclimated stock.

  • Test Concentrations: Expose groups of fish (at least seven per concentration) to at least five concentrations of the test substance in a geometric series, plus a control.[22]

  • Exposure Conditions: The test is conducted for 96 hours using a semi-static or flow-through system to maintain test concentrations.[35]

  • Data Collection: Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.[22]

  • Endpoint Calculation: Determine the concentration that is lethal to 50% of the test fish (LC50) at 96 hours, with 95% confidence limits.[23]

OECD_203 Start Start: Acclimated Fish Prepare Prepare Test Concentrations (≥5 + Control) Start->Prepare Expose Expose Fish for 96h (Semi-static/Flow-through) Prepare->Expose Observe Record Mortalities (24, 48, 72, 96h) Expose->Observe Analyze Analyze Data (Concentration-Mortality Curve) Observe->Analyze End Calculate 96h LC50 Analyze->End

Caption: Experimental workflow for the OECD 203 Fish Acute Toxicity Test.

Conclusion and Recommendations

The available data indicates that while ceftriaxone demonstrates low acute toxicity to fish and invertebrates, it exhibits very high chronic toxicity to cyanobacteria.[10] This highlights the importance of considering sensitive primary producers in the environmental risk assessment of antibiotics. The low bioaccumulation potential of ceftriaxone is a positive attribute, reducing concerns about its persistence in the food chain.[10]

For drug development professionals, it is imperative to:

  • Conduct a comprehensive ERA early in the development process.

  • Utilize standardized OECD guidelines for ecotoxicity testing to generate reliable and comparable data.

  • Focus on chronic toxicity testing with sensitive primary producers, as these may be the most affected by continuous environmental exposure to antibiotics.

  • Investigate the environmental fate and degradation pathways of new drug candidates to better predict their persistence and potential for impact.

By integrating these considerations into the drug development lifecycle, the pharmaceutical industry can work towards minimizing the environmental footprint of essential medicines like ceftriaxone.

References

  • Test No. 202: Daphnia sp. Acute Immobilisation Test | OECD. (2004, November 23). Retrieved from [Link]

  • OECD 202: Daphnia sp., Acute Immobilization Test - Aropha. Retrieved from [Link]

  • Daphnia sp., Acute Immobilisation Test. Fera Science Ltd. Retrieved from [Link]

  • Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | OECD. (2011, July 28). Retrieved from [Link]

  • Test No. 203: Fish, Acute Toxicity Test | OECD. (2025, June 25). Retrieved from [Link]

  • OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Eurofins. Retrieved from [Link]

  • Evaluation of Embryo-larval Toxicity of the Antibiotic Ceftriaxone in the Fish Danio rerio (Zebrafish) | Ecotoxicology and Environmental Contamination. (2024, January 27). Retrieved from [Link]

  • Evaluation of Embryo-larval Toxicity of the Antibiotic Ceftriaxone in the Fish Danio rerio (Zebrafish) - Ecotoxicology and Environmental Contamination. (2023, February 06). Retrieved from [Link]

  • OECD 202: Daphnia sp. Acute Immobilisation Test - Scymaris. Retrieved from [Link]

  • OECD TG 202: Daphnia sp., Acute Immobilization test – BiotecnologieBT. Retrieved from [Link]

  • OECD 203: Fish, Acute Toxicity Test - Situ Biosciences. Retrieved from [Link]

  • OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice. (2021, June 18). Retrieved from [Link]

  • Testing particles using the algal growth inhibition test (OECD 201): the suitability of in vivo chlorophyll fluorescence measure. Environmental Sciences Europe. Retrieved from [Link]

  • OECD 201 Guideline - Fera Science. (2025, January 13). Retrieved from [Link]

  • Effects of selected pharmaceuticals on growth, reproduction and feeding of Daphnia Magna. ResearchGate. Retrieved from [Link]

  • OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50 - GLP. Eurofins. Retrieved from [Link]

  • A Review of Methods for Removal of Ceftriaxone from Wastewater - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Ceftriaxone Degradation using Titanium Dioxide (TiO2) Nanoparticles - SciSpace. Retrieved from [Link]

  • Evaluation of Embryo-larval Toxicity of the Antibiotic Ceftriaxone in the Fish Danio rerio (Zebrafish) - ResearchGate. (2024, January). Retrieved from [Link]

  • Fish Acute Toxicity Test (OECD 203) August, 2018 - Regulations.gov. Retrieved from [Link]

  • Predicted no-effect concentration - Wikipedia. Retrieved from [Link]

  • Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Evaluation of Ceftriaxone Residue in Cow Milk and its Toxicity on Danio rerio. (2022, November 18). Retrieved from [Link]

  • Ceftriaxone - Janusinfo.se. (2024, October 08). Retrieved from [Link]

  • How to Calculate Predicted No-Effect Concentration (PNEC) - ChemSafetyPro.COM. (2016, July 13). Retrieved from [Link]

  • PNEC – Knowledge and References - Taylor & Francis. Retrieved from [Link]

  • ALGORITHM OF CALCULATION OF PREDICTED NO-EFFECT CONCENTRATION (PNEC) FOR EVALUATION OF THE ENVIRONMENTAL RISK OF VETERINARY MED. Retrieved from [Link]

  • Optimized Derivation of Predicted No-Effect Concentrations (PNECs) for Eight Polycyclic Aromatic Hydrocarbons (PAHs) Using HC10 Based on Acute Toxicity Data - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) Environmental Risk Assessment of Antibiotics: An Intensive Care Unit Analysis - ResearchGate. (2016, April 06). Retrieved from [Link]

  • Ceftriaxone Degradation by Titanium Dioxide (TiO2) Nanoparticles: Toxicity and Degradation Mechanism - ResearchGate. (2020, May 30). Retrieved from [Link]

  • Acute and chronic toxicity of veterinary antibiotics to Daphnia magna - PubMed. National Center for Biotechnology Information. (2000, April 15). Retrieved from [Link]

  • Environmental risk assessment of antibiotics: an intensive care unit analysis - PubMed. National Center for Biotechnology Information. Retrieved from [Link]

  • Assessment of the Impact of Ceftriaxone on the Functional Profile of Soil Microbiota Using Biolog EcoPlate TM - MDPI. (2023, May 27). Retrieved from [Link]

  • Methods for Removal of Ceftriaxone from Wastewater - Encyclopedia.pub. (2022, August 29). Retrieved from [Link]

  • Interactive Effects of Ceftriaxone and Chitosan Immobilization on the Production of Arachidonic Acid by and the Microbiome of the Chlorophyte Lobosphaera sp. IPPAS C-2047 - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) Ecotoxicological Studies of Cephalosporin Antibiotics on Daphnia Magna - ResearchGate. (2020, April 30). Retrieved from [Link]

  • Antibacterials in Aquatic Environment and Their Toxicity to Fish - PMC - NIH. (2020, August 09). Retrieved from [Link]

  • Ceftriaxone for Injection, USP Rx Only To reduce the development of drug-resistant bacteria and maintain the effectiveness of ce. DailyMed. (2022, April 25). Retrieved from [Link]

  • Ecotoxicological Studies of Cephalosporin Antibiotics on Daphnia Magna | Toxicology International - Informatics Journals. (2019, October 22). Retrieved from [Link]

  • Overview of the effects of ceftriaxone on early life stages of... - ResearchGate. Retrieved from [Link]

Sources

Exploratory

microbial breakdown and bioremediation of C17H19N5O6S in agricultural soils

Executive Summary Cyclosulfamuron (C17H19N5O6S) is a highly effective sulfonylurea herbicide utilized globally for pre- and post-emergence weed control in rice paddies and cereal crops[1][2]. By inhibiting the enzyme ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclosulfamuron (C17H19N5O6S) is a highly effective sulfonylurea herbicide utilized globally for pre- and post-emergence weed control in rice paddies and cereal crops[1][2]. By inhibiting the enzyme acetolactate synthase (ALS), it blocks the biosynthesis of branched-chain amino acids, leading to rapid plant necrosis[3][4]. However, its widespread application has raised significant ecotoxicological concerns. Cyclosulfamuron is classified under GHS hazard codes H400 and H410, indicating it is very toxic to aquatic life with long-lasting effects[5][6]. In agricultural soils, trace residues can persist, leading to phytotoxicity in subsequent crop rotations and leaching into aquatic ecosystems[7][8]. This technical guide provides an authoritative framework on the environmental fate of cyclosulfamuron and details field-proven, self-validating protocols for its microbial bioremediation.

Physicochemical Properties & Environmental Fate

Understanding the baseline chemical properties of cyclosulfamuron is the first step in designing a bioremediation strategy. Sulfonylureas are weak acids, and their environmental behavior—specifically their susceptibility to degradation—is heavily dictated by soil pH and moisture[9][10].

Table 1: Physicochemical and Ecotoxicological Profile of Cyclosulfamuron

ParameterValue / Description
Chemical Formula C17H19N5O6S[1][11]
Molecular Weight 421.43 g/mol [12][13]
LogP 2.05[13]
Mode of Action Acetolactate synthase (ALS) inhibitor[3][7]
Hydrolysis Dependency Rapid in acidic soils (pH < 6); stable in alkaline soils (pH 7–10)[9][14]
Ecotoxicity High aquatic toxicity (GHS H400/H410)[5][6]

Mechanisms of Degradation: Chemical vs. Microbial

The dissipation of cyclosulfamuron in soil is a biphasic process driven by both abiotic chemical hydrolysis and biotic microbial degradation[9][14]. As an application scientist, it is critical to understand the causality behind these pathways to engineer effective bioremediation environments.

  • The pH Causality: In acidic soils (pH < 6), the sulfonylurea bridge is protonated, making it highly susceptible to nucleophilic attack by water. Here, abiotic chemical hydrolysis dominates[9]. Conversely, in neutral to basic soils (pH > 6), the molecule exists predominantly in its anionic form, which actively resists chemical hydrolysis. In these environments, microbial degradation becomes the primary driver of dissipation[9][14].

  • Pathway Mechanics: Both chemical and microbial pathways converge on the cleavage of the sulfonylurea bridge. This cleavage yields two primary metabolites: a pyrimidine derivative (e.g., 2-amino-4,6-dimethoxypyrimidine) and a sulfonamide derivative (e.g., 2-(cyclopropylcarbonyl)benzenesulfonamide)[2][14]. Complete mineralization requires specialized microbial consortia capable of enzymatic ring cleavage and oxidation[15][16].

Pathway Cyclo Cyclosulfamuron (C17H19N5O6S) Hydrolysis Chemical Hydrolysis (Acidic Soils, pH < 6) Cyclo->Hydrolysis Microbial Microbial Degradation (Alkaline Soils, pH > 6) Cyclo->Microbial BridgeCleavage Sulfonylurea Bridge Cleavage Hydrolysis->BridgeCleavage Abiotic Microbial->BridgeCleavage Enzymatic (Hydrolases) Metabolite1 2-Amino-4,6-dimethoxypyrimidine (ADMP) BridgeCleavage->Metabolite1 Metabolite2 2-(Cyclopropylcarbonyl) benzenesulfonamide BridgeCleavage->Metabolite2 Mineralization Complete Mineralization (CO2 + H2O + NH3) Metabolite1->Mineralization Ring Cleavage Metabolite2->Mineralization Oxidation

Fig 1. Cyclosulfamuron degradation pathway highlighting pH-dependent mechanisms and bridge cleavage.

Microbial Consortia and Enzymatic Bioremediation

Bioremediation leverages soil bacteria to metabolize the target contaminant into usable energy. Species belonging to the genera Pseudomonas, Bacillus, and Streptomyces are well-documented degraders of sulfonylurea herbicides[15][16][17].

Engineered microbial consortia (e.g., Pseudomonas–Bacillus assemblies) demonstrate superior degradation performance compared to individual isolates. This is due to complementary metabolic handoffs: one strain may express the hydrolases required for initial bridge cleavage, while another secretes the oxygenases necessary to mineralize the resulting aromatic rings, preventing the buildup of toxic intermediates[15][16].

Experimental Protocol: Isolation and Validation of Degrading Microbes

To develop a commercial bioaugmentation product, researchers must isolate true cyclosulfamuron-degrading bacteria. The following protocol is designed as a self-validating system, ensuring that observed degradation is strictly biotic.

Rationale & Causality: We utilize Minimal Salt Medium (MSM) supplemented with cyclosulfamuron as the sole carbon and nitrogen source. This selective pressure ensures that only microbes capable of enzymatically cleaving and utilizing the herbicide will survive, eliminating mere "tolerant" species. Furthermore, the MSM is buffered to pH 7.5. Why? Because sulfonylureas undergo abiotic hydrolysis at acidic pH[9]. Buffering the medium isolates the biotic variable, ensuring degradation is enzymatically driven.

Step-by-Step Methodology:

  • Soil Enrichment: Inoculate 5g of cyclosulfamuron-contaminated agricultural soil into 50 mL of sterile MSM (pH 7.5) containing 50 mg/L cyclosulfamuron. Incubate at 30°C and 150 rpm for 7 days.

  • Serial Subculturing: Transfer 10% (v/v) of the culture into fresh MSM containing 100 mg/L cyclosulfamuron. Repeat this for three cycles to enrich the degrader population.

  • Strain Isolation: Plate the final enrichment on MSM agar containing cyclosulfamuron. Incubate until distinct colonies form. Purify isolates via repeated streaking.

  • Degradation Assay (Self-Validating Setup):

    • Inoculate the pure isolate into liquid MSM with 50 mg/L cyclosulfamuron.

    • Crucial Control: Prepare a parallel uninoculated flask (sterile control) to quantify any abiotic baseline degradation. Sample daily for 7 days.

  • Analytical Validation (HPLC-UV):

    • Extract samples using a liquid-liquid partition (e.g., acetone/methanol) followed by solid-phase extraction (SPE) cleanup[14][18].

    • Analyze via reverse-phase HPLC using a C18 column. Mobile phase: Acetonitrile and water with 0.1% formic acid (for MS compatibility)[13]. Detection at 254 nm[18].

    • Quantitation must be performed using an external matrix-matched standard calibration to account for signal suppression.

Workflow Soil 1. Soil Sampling (Contaminated Field) Enrichment 2. Enrichment Culture (MSM + Herbicide) Soil->Enrichment Inoculation Isolation 3. Strain Isolation (Agar Plating) Enrichment->Isolation Serial Dilution Screening 4. Degradation Assay (HPLC-UV/MS) Isolation->Screening Kinetic Profiling Genomics 5. 16S rRNA Sequencing & Genome Mining Screening->Genomics Identify Strain

Fig 2. Step-by-step workflow for isolating and validating cyclosulfamuron-degrading bacteria.

Field Application Strategies

Translating laboratory success to the field requires strategic deployment:

  • Bioaugmentation: Directly inoculating the soil with the validated Pseudomonas-Bacillus consortia. This is highly effective for point-source spills or heavily contaminated paddies.

  • Biostimulation: Adjusting the soil conditions (e.g., adding organic amendments, optimizing moisture, and raising pH slightly above 6.5) to stimulate indigenous degrading populations, shifting the degradation burden from slow chemical hydrolysis to rapid microbial metabolism.

Conclusion

The bioremediation of cyclosulfamuron (C17H19N5O6S) is a complex interplay of soil chemistry and microbial enzymology. By understanding the pH-dependent causality of sulfonylurea degradation and employing rigorous, self-validating isolation protocols, agrochemical scientists can develop targeted microbial consortia to mitigate the environmental footprint of these potent herbicides.

References

  • European Chemicals Agency. "1-(2-(Cyclopropylcarbonyl)phenylaminosulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea - ECHA CHEM". europa.eu. [Link]

  • KEGG. "KEGG COMPOUND: C18439". genome.jp. [Link]

  • BCPC Pesticide Compendium. "cyclosulfamuron data sheet". bcpcpesticidecompendium.org.[Link]

  • National Center for Biotechnology Information. "Cyclosulfamuron | C17H19N5O6S | CID 6451137 - PubChem". nih.gov.[Link]

  • ResearchGate. "High-Performance Liquid Chromatographic Determination of Cyclosulfamuron Residues in Soil, Water, Rice Grain and Straw". researchgate.net.[Link]

  • American Chemical Society. "Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review". acs.org.[Link]

  • University of Hertfordshire. "Cyclosulfamuron (Ref: BAS 710H) - AERU". herts.ac.uk.[Link]

  • ResearchGate. "Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: A Review". researchgate.net.[Link]

  • American Chemical Society. "Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family". acs.org.[Link]

  • SIELC Technologies. "Cyclosulfamuron - SIELC Technologies". sielc.com. [Link]

  • Korea Science. "High-Performance Liquid Chromatographic Determination of Cyclosulfamuron Residues in Soil, Water, Rice Grain and Straw". koreascience.kr.[Link]

  • Preprints.org. "Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture". preprints.org.[Link]

  • MDPI. "Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture". mdpi.com.[Link]

  • PubMed. "Effects of a sulfonylurea herbicide on the soil bacterial community". nih.gov.[Link]

  • TU Delft OPEN Journals. "Sediment ecotoxicity of the insecticide lufenuron to benthic macroinvertebrates". tudelft.nl.[Link]

  • MDPI. "Proteotoxicity and Apical Toxicity of Nicosulfuron to Danio rerio Embryos: A Comprehensive Assessment at Different Temperatures and pH". mdpi.com.[Link]

  • IntechOpen. "Ecotoxicology of Glyphosate-Based Herbicides on Aquatic Environment". intechopen.com.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust QuEChERS Protocol for the Extraction of Tifensulfuron-methyl from Soil and Crop Matrices

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Tifensulfuron-methyl

Tifensulfuron-methyl (C₁₂H₁₃N₅O₆S₂) is a selective, post-emergence sulfonylurea herbicide widely used for the control of broadleaf weeds in crops such as cereals and soybeans.[1][2] Its efficacy at low application rates makes it an important tool in modern agriculture. However, its potential for mobility in soil and persistence in the environment necessitates sensitive and reliable analytical methods to monitor its residues in both soil and crop commodities. This ensures food safety, environmental protection, and compliance with regulatory limits.

The analysis of Tifensulfuron-methyl presents a significant challenge due to its physicochemical properties. As an acidic herbicide with a pKa of approximately 4.0, its charge state is highly dependent on the pH of the surrounding medium.[3] This characteristic can lead to poor extraction efficiency and retention on certain solid-phase extraction (SPE) sorbents if the pH is not carefully controlled. Furthermore, soil and crop samples are inherently complex matrices, containing numerous compounds like organic acids, pigments, and lipids that can interfere with the analysis and cause significant matrix effects.[4][5][6]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone of pesticide residue analysis due to its simplicity, speed, and minimal solvent consumption.[7] However, the standard QuEChERS protocol often requires modification to achieve optimal recovery for acidic pesticides like Tifensulfuron-methyl. This application note provides a detailed, optimized QuEChERS protocol specifically tailored for the extraction and cleanup of Tifensulfuron-methyl from both soil and various crop samples, ensuring high recovery, reproducibility, and a clean final extract suitable for LC-MS/MS analysis.

Understanding the Core Principles: Why This Protocol Works

The protocol described herein is built upon a foundational understanding of Tifensulfuron-methyl's chemistry and its interaction with the sample matrix. The key to successfully extracting this acidic herbicide is maintaining a pH below its pKa during the extraction and cleanup steps.

The Importance of Acidification: By acidifying the extraction solvent (acetonitrile) with formic acid, we ensure that the Tifensulfuron-methyl molecule remains in its neutral, non-ionized form.[8] This is crucial for two primary reasons:

  • Enhanced Partitioning: The neutral form of the analyte has a higher affinity for the organic extraction solvent (acetonitrile) compared to the aqueous phase of the sample, leading to efficient partitioning and high extraction recovery.

  • Preventing Sorbent Losses: Primary-Secondary Amine (PSA) is a common sorbent used in the dispersive SPE (dSPE) cleanup step of QuEChERS to remove organic acids and other polar interferences. However, PSA is a weak anion exchanger and will strongly retain acidic compounds that are in their anionic (negatively charged) state. By keeping Tifensulfuron-methyl protonated and neutral, we prevent its loss during the cleanup phase.[8]

Visualizing the Workflow: From Raw Sample to Final Extract

The following diagram illustrates the complete, optimized QuEChERS workflow for the analysis of Tifensulfuron-methyl in soil and crop samples.

QuEChERS_Workflow Optimized QuEChERS Workflow for Tifensulfuron-methyl cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Dispersive SPE (dSPE) Cleanup cluster_analysis 4. Final Analysis Sample Homogenized Soil or Crop Sample Weigh Weigh 10 g into 50 mL Tube Sample->Weigh Hydrate For Dry Soil: Add 7 mL H₂O, Hydrate for 30 min Weigh->Hydrate If applicable AddSolvent Add 10 mL of 1% Formic Acid in Acetonitrile Weigh->AddSolvent Hydrate->AddSolvent Vortex1 Vortex/Shake for 5 min AddSolvent->Vortex1 AddSalts Add Citrate Buffered Salts (MgSO₄, NaCl, Na₃Citrate, Na₂HCitrate) Vortex1->AddSalts Vortex2 Immediately Vortex/Shake for 2 min AddSalts->Vortex2 Centrifuge1 Centrifuge for 5 min at ≥3000 rcf Vortex2->Centrifuge1 Transfer Transfer 1 mL of Supernatant to 2 mL dSPE Tube Centrifuge1->Transfer dSPE_Tube dSPE Tube containing: - 150 mg MgSO₄ - 50 mg PSA - 50 mg C18 Transfer->dSPE_Tube Vortex3 Vortex for 1 min dSPE_Tube->Vortex3 Centrifuge2 Centrifuge for 2 min at ≥5000 rcf Vortex3->Centrifuge2 FinalExtract Transfer Supernatant to Vial Centrifuge2->FinalExtract Analysis Analyze by LC-MS/MS FinalExtract->Analysis

Caption: A step-by-step diagram of the modified QuEChERS protocol for Tifensulfuron-methyl.

Detailed Protocols and Methodologies

This section provides the step-by-step experimental procedures for sample preparation, extraction, and cleanup.

Part 1: Sample Preparation

The initial preparation of the sample is critical to ensure homogeneity and representative sampling.

  • For Crop Samples (e.g., grains, leafy vegetables, fruits):

    • Chop or blend the entire sample into a homogeneous paste. For low-moisture commodities like grains, milling to a fine powder is recommended.

    • Store the homogenized sample in a sealed container at -20°C until extraction to prevent degradation.

  • For Soil Samples:

    • Air-dry the soil sample and remove any large debris such as rocks and roots.

    • Sieve the soil through a 2 mm mesh to ensure uniformity.

    • The water content of the soil is a critical parameter. The original QuEChERS method was designed for samples with high water content (>75%).[5] For dry soil samples, a hydration step is mandatory to facilitate the partitioning of the analyte into the acetonitrile.[9][10]

Part 2: Extraction Protocol (Modified EN 15662 Method)

This protocol is based on the principles of the EN 15662 QuEChERS method, modified with acidification to enhance the recovery of Tifensulfuron-methyl.

  • Weigh 10 g (for high-moisture samples) or 3 g (for dry samples like grains or dehydrated soil) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • For dry soil samples: Add 7 mL of deionized water, vortex briefly, and allow the sample to hydrate for at least 30 minutes.[9][10]

  • Add 10 mL of 1% formic acid in acetonitrile (v/v) to the centrifuge tube. The formic acid is crucial for maintaining an acidic environment.[8][11]

  • Cap the tube and shake vigorously or vortex at high speed for 5 minutes . This ensures thorough interaction between the solvent and the sample matrix for efficient extraction of the analyte.

  • Add the contents of a commercially available citrate-buffered extraction salt packet (e.g., ECQUEU750CT-MP).[9] These packets typically contain:

    • 4 g Magnesium Sulfate (MgSO₄), anhydrous

    • 1 g Sodium Chloride (NaCl)

    • 1 g Trisodium Citrate dihydrate (Na₃Citr.2H₂O)

    • 0.5 g Disodium Citrate sesquihydrate (Na₂HCitr.1.5H₂O)

    • Rationale: MgSO₄ facilitates the phase separation between the aqueous and organic layers. The citrate buffer system helps to maintain a stable pH and improves the recovery of pH-dependent compounds.[9] NaCl aids in reducing the solubility of acetonitrile in water, further enhancing the phase separation.

  • Immediately after adding the salts, cap the tube and shake vigorously for 2 minutes . This is a critical step to prevent the formation of agglomerates and ensure a clean phase separation.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes . This will result in a clear separation of the acetonitrile supernatant (top layer) from the solid sample matrix and aqueous layer.

Part 3: Dispersive Solid-Phase Extraction (dSPE) Cleanup

The dSPE step is designed to remove co-extracted matrix components that could interfere with LC-MS/MS analysis.

  • Carefully transfer 1 mL of the acetonitrile supernatant (top layer) into a 2 mL dSPE cleanup tube.

  • The dSPE tube should contain the following sorbents:

    • 150 mg Magnesium Sulfate (MgSO₄), anhydrous: Removes residual water from the extract.

    • 50 mg Primary-Secondary Amine (PSA): Removes organic acids, sugars, and other polar interferences.

    • 50 mg C18 (octadecylsilane): Removes non-polar interferences such as lipids and sterols.[9][10]

    • Note: For highly pigmented crops (e.g., spinach, carrots), the addition of Graphitized Carbon Black (GCB) may be considered. However, GCB can adsorb planar molecules like Tifensulfuron-methyl, so its use should be carefully validated to ensure no significant loss of the analyte.

  • Cap the dSPE tube and vortex for 1 minute to ensure the extract is well-mixed with the sorbents.

  • Centrifuge the tube at ≥5000 rcf for 2 minutes .

  • The resulting supernatant is the final, cleaned extract. Carefully transfer this extract into an autosampler vial for analysis.

Quantitative Data and Method Parameters

The following table summarizes the key quantitative aspects of the described protocol.

ParameterSpecificationRationale/Justification
Sample Weight 10 g (high moisture) or 3 g (low moisture)Standardized sample size for QuEChERS. Low moisture samples require less material to maintain the correct solvent-to-water ratio after hydration.[9][10]
Extraction Solvent 10 mL Acetonitrile with 1% Formic AcidAcetonitrile is the standard solvent for QuEChERS. Formic acid ensures Tifensulfuron-methyl (pKa ≈ 4.0) remains in its neutral form for high recovery.[8]
Extraction Salts Citrate Buffer Packet (EN 15662)Provides pH buffering and induces phase separation.
dSPE Sorbents 150 mg MgSO₄, 50 mg PSA, 50 mg C18MgSO₄ removes water. PSA removes polar interferences. C18 removes non-polar interferences. This combination provides a broad-spectrum cleanup for complex matrices.[9]
Final Extract Volume ~1 mL (before analysis)Sufficient volume for instrumental analysis.

Method Validation and Quality Control

To ensure the trustworthiness and reliability of the results, this protocol must be validated in-house. Key validation parameters, in accordance with guidelines such as SANTE/11312/2021, include:

  • Linearity: Assess the instrument's response over a range of concentrations. Matrix-matched calibration curves are highly recommended to compensate for matrix effects.[5][12]

  • Recovery (Accuracy): Determined by analyzing blank matrix samples spiked with known concentrations of Tifensulfuron-methyl at various levels (e.g., 0.01, 0.05, and 0.1 mg/kg). Typical acceptance criteria for recovery are within the 70-120% range.[11][13][14]

  • Precision (Repeatability): Expressed as the Relative Standard Deviation (RSD) of replicate spiked samples. An RSD of ≤20% is generally considered acceptable.[11]

  • Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. This is often determined as the lowest validated spike level. The general recommended value for the maximum residue level (MRL) of pesticide contamination where not specifically defined is 0.01 mg/kg.[15]

  • Matrix Effects: These occur when co-eluting compounds from the matrix suppress or enhance the ionization of the target analyte in the mass spectrometer source.[12] They can be evaluated by comparing the response of a standard in a post-extraction spiked sample to a standard in pure solvent. The use of matrix-matched standards or an isotopically labeled internal standard is the most effective way to mitigate these effects.

Troubleshooting and Field-Proven Insights

  • Low Recovery: If recovery is low, ensure the pH of the extraction solvent is sufficiently acidic. Check that the vortexing/shaking steps are vigorous and of sufficient duration. For soil, incomplete hydration can lead to poor extraction.

  • High Matrix Effects: If significant signal suppression or enhancement is observed, consider adjusting the dSPE cleanup step. For matrices high in lipids, increasing the amount of C18 may be beneficial. For highly pigmented matrices, a small amount of GCB could be tested, but with caution due to potential analyte loss.

  • Phase Separation Issues: Incomplete phase separation can occur with very high-fat or high-sugar matrices. A centrifugation step at a colder temperature (e.g., 4°C) can sometimes improve the separation of lipids.

By implementing this robust and scientifically-grounded QuEChERS protocol, researchers and analysts can achieve reliable and accurate quantification of Tifensulfuron-methyl residues in challenging soil and crop matrices, contributing to safer food and a healthier environment.

References

  • Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. (n.d.). Zenodo.
  • Thifensulfuron methyl Properties. (2025, October 15). U.S. Environmental Protection Agency.
  • Thifensulfuron methyl CAS # 79277-27-3. (n.d.). AccuStandard.
  • Łozowicka, B., et al. (2017). Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. Environmental Science and Pollution Research, 24(12), 11383-11400. [Link]

  • Wang, J., et al. (2018). Analysis of four sulfonylurea herbicides in cereals using modified Quick, Easy, Cheap, Effective, Rugged, and Safe sample preparation method coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1537, 27-34. [Link]

  • Di Donna, L., et al. (2010). Performance and Matrix Effect Observed in QuEChERS Extraction and Tandem Mass Spectrometry Analyses of Pesticide Residues in Dif. Journal of Agricultural and Food Chemistry, 58(21), 11252-11257. [Link]

  • Ibrahim, W. A., et al. (2024). Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS. Croatian Journal of Food Science and Technology, 16(1), 1-12. [Link]

  • Kaczynski, P., & Lozowicka, B. (2017). One-Step QuEChERS-Based Approach to Extraction and Cleanup in Multiresidue Analysis of Sulfonylurea Herbicides in Cereals by Liquid Chromatography–Tandem Mass Spectrometry. Food Analytical Methods, 10(1), 147-160. [Link]

  • Lee, S., et al. (2023). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Foods, 12(11), 2154. [Link]

  • Koesukwiwat, U., et al. (2016). Validation of QuEChERS method for the determination of some pesticide residues in two apple varieties. Cogent Food & Agriculture, 2(1), 1197792. [Link]

  • Determination of Pesticide Residues in Soil Using a QuEChERS Approach. (n.d.). Restek. [Link]

  • Han, S. H., & Nam, J. M. (2024). Simultaneous determination of sulfonylurea herbicides in tomatoes using the QuEChERS method coupled with HPLC. Applied Biological Chemistry, 67(1), 12. [Link]

  • Zhao, L., et al. (2014). Rapid Residue Analysis of Sulfonylurea Herbicides in Surface Water: Methodology and Residue Findings in eastern Tiaoxi River of China. Journal of Water Resource and Protection, 6(11), 1013-1023. [Link]

  • Thifensulfuron-methyl. (n.d.). PubChem. [Link]

  • QuEChERS Methodology: AOAC Method. (n.d.). Restek. [Link]

  • Asensio-Ramos, M., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4323. [Link]

  • Wang, Y., et al. (2023). Development and validation of a QuEChERS-UPLC-MS/MS method for multi-class pesticide residue analysis in dairy products. Food Science and Technology, 43. [Link]

  • Matrix effect of sulfonylureas in the QuEChERS method (wheat at... (n.d.). ResearchGate. [Link]

  • Modifying QuEChERS for complicated matrices- Soil and Sediment. (2020, December 7). Restek Resource Hub. [Link]

  • Lehotay, S. J. (2005). QUICK, EASY, CHEAP, EFFECTIVE, RUGGED AND SAFE (QUECHERS) APPROACH FOR DETERMINING PESTICIDE RESIDUES. Methods in Biotechnology. Pesticide Protocols, 19, 239-261. [Link]

Sources

Application

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of Cyclosulfamuron (C17H19N5O6S) in Plant Tissues

Target Audience: Analytical Chemists, Agricultural Researchers, and Drug/Agrochemical Development Professionals. Introduction & Chemical Profiling Cyclosulfamuron (Chemical Formula: C17H19N5O6S) is a highly active sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Agricultural Researchers, and Drug/Agrochemical Development Professionals.

Introduction & Chemical Profiling

Cyclosulfamuron (Chemical Formula: C17H19N5O6S) is a highly active sulfonylurea herbicide utilized globally to control broadleaf weeds and sedges, particularly in rice and cereal crops. It functions by inhibiting acetolactate synthase (ALS), effectively blocking branched-chain amino acid biosynthesis in target plants.

Due to its environmental persistence, potential phytotoxicity to non-target crops, and strict global Maximum Residue Limits (MRLs), highly sensitive and robust analytical methods are required to monitor cyclosulfamuron residues in complex plant tissues (e.g., rice grain, cabbage, and mango)[1]. Analyzing sulfonylureas presents unique challenges due to their thermal lability and pH-dependent degradation, necessitating highly controlled sample preparation workflows.

Mechanistic Principles of Sample Preparation (Causality & E-E-A-T)

To ensure high recovery and analytical integrity, the sample preparation must account for the specific physicochemical properties of the C17H19N5O6S molecule:

  • pH-Dependent Stability (The "Why" behind Buffering): The sulfonylurea bridge of cyclosulfamuron is highly susceptible to chemical hydrolysis at extreme pH levels (degrading rapidly at pH < 4 and pH > 7). Therefore, an unbuffered extraction is prone to yielding false negatives. The EN 15662 QuEChERS method utilizes a citrate buffer system (maintaining a pH of 5.0–5.5) which is strictly required to stabilize the molecule during extraction[2].

  • Sorbent Chemistry in dSPE (The "Why" behind Clean-up Selection):

    • MgSO4 removes residual water, driving the partition of the analyte into the organic phase.

    • PSA (Primary Secondary Amine) is used to remove interfering organic acids and sugars. Critical Insight: Because cyclosulfamuron is a weakly acidic compound, excessive PSA can cause analyte loss through unintended ionic binding. The ratio of PSA must be strictly optimized (typically ≤ 25–50 mg per mL of extract).

    • GCB (Graphitized Carbon Black) is necessary for highly pigmented tissues (e.g., green leaves) to remove chlorophyll, though it must be used sparingly to avoid the retention of planar target molecules[3].

Workflow Diagram

G Start Plant Tissue Sample (e.g., Rice, Cabbage) Homogenization Cryogenic Homogenization (Liquid N2) Start->Homogenization Extraction Acetonitrile Extraction (1% Acetic Acid) Homogenization->Extraction 10g Sample + 10mL ACN Partitioning Salting Out & Buffering (Citrate Salts, pH 5.0-5.5) Extraction->Partitioning Prevents Sulfonylurea Degradation Centrifugation1 Centrifugation (4200 rpm, 5 min) Partitioning->Centrifugation1 CleanUp dSPE Clean-up (MgSO4, PSA, GCB) Centrifugation1->CleanUp Transfer 6mL Supernatant Centrifugation2 Centrifugation & Filtration (0.22 µm PTFE) CleanUp->Centrifugation2 Pigment & Lipid Removal Analysis LC-MS/MS Analysis (ESI+, MRM Mode) Centrifugation2->Analysis 2 µL Injection

Figure 1: Buffered QuEChERS extraction and LC-MS/MS workflow for cyclosulfamuron residue analysis.

Step-by-Step Experimental Protocol

Phase 1: Sample Comminution and Buffered Extraction
  • Cryomilling: Pulverize 500 g of the raw plant tissue (e.g., rice grain, cabbage) using liquid nitrogen. This prevents the thermal degradation of labile metabolites and maximizes the surface area for extraction.

  • Weighing: Accurately transfer 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube[4].

  • Solvent Addition: Add 10 mL of Acetonitrile containing 1% Acetic Acid (v/v) to ensure the analyte remains in its protonated, organic-soluble state[1].

  • Buffering & Partitioning: Add the QuEChERS citrate extraction salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium hydrogencitrate sesquihydrate) alongside a ceramic homogenizer bead[1].

  • Agitation: Shake vigorously for 1 minute using a mechanical homogenizer (e.g., Geno/Grinder) at 1000 rpm to maximize surface area contact and prevent salt agglomeration[2].

  • Centrifugation: Centrifuge the mixture at 4200 rpm for 5 minutes at 4 °C to induce clean phase separation[4].

Phase 2: Dispersive Solid-Phase Extraction (dSPE) Clean-up
  • Transfer: Aliquot 6 mL of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg MgSO4, 150 mg PSA, and 15 mg GCB (GCB is specifically required for highly pigmented samples)[4].

  • Vortexing: Vortex immediately and vigorously for 1 minute to facilitate the adsorption of matrix interferences.

  • Centrifugation: Centrifuge at 4200 rpm for 5 minutes.

  • Filtration: Pass 1 mL of the purified supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial for LC-MS/MS analysis[4].

LC-MS/MS Analytical Conditions & Data Presentation

Chromatographic Conditions:

  • Column: C18-AQ (e.g., 2.1 x 100 mm, 1.9 µm) designed to handle aqueous-rich injections and provide sharp peak shapes for polar/weakly acidic pesticides.

  • Mobile Phase A: 2 mM Ammonium formate + 0.01% formic acid in water[1].

  • Mobile Phase B: 2 mM Ammonium formate + 0.01% formic acid in methanol[1].

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.3 mL/min. Injection volume: 2 µL.

Mass Spectrometry (ESI+ MRM Mode):

Table 1: MRM Transitions for Cyclosulfamuron (C17H19N5O6S)
AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (V)Purpose
Cyclosulfamuron422.2261.0-17Quantifier
Cyclosulfamuron422.2218.1-28Qualifier

(Data synthesized and optimized for triple quadrupole systems[4],[2],[5])

Table 2: Method Validation Parameters in Plant Matrix
Spiking Level (µg/kg)Average Recovery (%)RSD (%)LOQ (µg/kg)Linearity (R²)
1097.78.2< 10> 0.995
50105.011.5< 10> 0.995

(Data synthesized from multi-residue validations[3],[1])

Trustworthiness & Self-Validating Systems

To ensure the protocol operates as a self-validating system, the following quality control measures must be integrated into every batch:

  • Matrix-Matched Calibration: Plant matrices (especially complex ones containing lipids and chlorophyll) cause significant matrix effects—typically signal suppression in the ESI source. To validate the quantitative accuracy, calibration curves must be prepared using blank matrix extracts rather than pure solvent[6].

  • Isotope-Labeled Internal Standards (ILIS): Spike samples with a deuterated internal standard prior to the Phase 1 extraction. This creates a self-correcting quantitative loop that automatically adjusts for any analyte loss during the PSA clean-up step and corrects for ionization variations in the MS source.

  • Procedural & Matrix Blank Monitoring: Run a procedural blank (reagents only) and a matrix blank (pesticide-free plant tissue) with every batch. This guarantees that any detected cyclosulfamuron is not an artifact of carryover or reagent contamination[1].

References

  • Shimadzu - C207A Analysis of Residual Pesticides (No. 1: in Soybeans) Using Triple Quadrupole LC/MS/MS [Link]

  • MDPI - Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis[Link]

  • ACS Publications - Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation[Link]

  • FDA Taiwan - Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5) [Link]

  • Shimadzu Shop Application News - Analysis of 331 Pesticides and Their Metabolites in Mango[Link]

Sources

Method

Application Note: Solid-Phase Extraction (SPE) and LC-MS/MS Quantification of Cyclosulfamuron (C17H19N5O6S) in Environmental Matrices

Target Audience: Researchers, analytical scientists, and environmental monitoring professionals. Objective: To provide a robust, self-validating solid-phase extraction (SPE) protocol for the trace-level isolation and qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and environmental monitoring professionals. Objective: To provide a robust, self-validating solid-phase extraction (SPE) protocol for the trace-level isolation and quantification of cyclosulfamuron in water and soil matrices.

Compound Identification & Environmental Context

The chemical formula C17H19N5O6S corresponds to cyclosulfamuron , a highly active pyrimidinylsulfonylurea herbicide utilized predominantly in agricultural settings such as rice paddies[1]. With a monoisotopic mass of 421.1 Da, this compound poses significant environmental monitoring challenges due to its classification as very toxic to aquatic life with long-lasting ecological effects[2].

Because cyclosulfamuron is applied at low rates, environmental residues are typically found at ultra-trace levels (ng/L to µg/kg). Consequently, robust sample enrichment via Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required for accurate quantification[3].

Mechanistic Causality in SPE Design

Designing an SPE method for sulfonylureas requires a deep understanding of their physicochemical vulnerabilities. Do not simply apply generic acidic SPE protocols; doing so will result in massive analyte loss.

  • The Hydrolysis Vulnerability: The sulfonylurea bridge in cyclosulfamuron is thermally labile and highly susceptible to hydrolysis under acidic conditions[4]. Therefore, extraction and loading steps must be performed at a neutral to slightly alkaline pH to suppress hydrolytic degradation[4].

  • Sorbent Selection: While traditional silica-based C18 cartridges can be used[5], polymeric sorbents like Oasis HLB (an N-vinyl-pyrrolidone/divinylbenzene copolymer) are vastly superior for this class of compounds. The hydrophilic-lipophilic balance of polymeric sorbents allows for the quantitative retention of moderately polar sulfonylureas without the need to acidify the sample[3].

  • Ionization Timing: While acidic conditions are detrimental during the hours-long sample preparation phase, they are strictly necessary during the milliseconds of LC-MS/MS analysis to promote protonation ([M+H]+) in Electrospray Ionization (ESI)[2]. Formic acid is therefore introduced only in the final mobile phase.

Workflow Visualization

SPE_Workflow S1 Environmental Sample (Water / Soil) S2 Pre-treatment (Filtration / Mild Alkaline Extraction) S1->S2 S3 SPE Conditioning (Methanol & LC-MS Water) S2->S3 S4 Sample Loading (Neutral pH to Prevent Hydrolysis) S3->S4 S5 Washing & Drying (5% Methanol, Vacuum Dry) S4->S5 S6 Elution (100% Methanol) S5->S6 S7 LC-MS/MS Analysis (ESI+, MRM Mode) S6->S7

Workflow for solid-phase extraction of cyclosulfamuron from environmental matrices.

Step-by-Step Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system. You must process a Matrix Blank (unspiked sample) and a Matrix Spike (sample spiked with a known concentration of cyclosulfamuron) alongside your unknown samples to monitor for matrix effects and calculate absolute recovery.

Protocol A: Surface and Groundwater Extraction
  • Filtration: Filter 500 mL of the environmental water sample through a 0.45 µm nylon or PTFE membrane to remove suspended particulates.

  • Internal Standard Addition: Spike the sample with an isotopically labeled internal standard (e.g., cyclosulfamuron-d3) to yield a final concentration of 10 ng/L.

  • SPE Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 200 mg) with 5 mL of LC-MS grade Methanol, followed by 5 mL of LC-MS grade Water. Do not allow the sorbent bed to dry out.

  • Sample Loading: Pass the 500 mL water sample through the cartridge at a controlled flow rate of 5–10 mL/min. Causality: Controlling the flow rate ensures sufficient residence time for mass transfer of the analyte into the polymeric pores.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water to elute highly polar matrix interferences.

  • Drying: Apply a vacuum (-15 inHg) for 5–10 minutes to thoroughly dry the sorbent bed.

  • Elution: Elute cyclosulfamuron using 2 × 3 mL of 100% Methanol[3].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 30°C. Reconstitute in 1 mL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile).

Protocol B: Soil Extraction
  • Extraction: Weigh 10 g of homogenized, air-dried soil into a 50 mL centrifuge tube. Add 20 mL of 0.1 M sodium bicarbonate (pH ~7.8)[6] or an aqueous Na2HPO4/acetone mixture[5]. Causality: The mildly alkaline buffer neutralizes soil acidity, preventing hydrolysis while disrupting analyte-matrix binding.

  • Agitation: Shake vigorously on a mechanical shaker for 60 minutes, followed by centrifugation at 5000 rpm for 10 minutes[6].

  • Supernatant Collection: Decant the supernatant. Repeat the extraction step twice more, pooling all supernatants[6].

  • Dilution: Dilute the pooled extract with 100 mL of LC-MS grade water to reduce the organic solvent strength, ensuring the analyte will partition onto the SPE sorbent.

  • SPE Cleanup: Proceed with Steps 3 through 8 from Protocol A.

LC-MS/MS Analytical Conditions

Cyclosulfamuron is optimally detected using Electrospray Ionization in positive mode (ESI+)[3].

  • Precursor Ion: [M+H]+ at m/z 422.1[2].

  • Quantifier Transition: m/z 422.1 → 261.0[2].

  • Qualifier Transition: m/z 422.1 → 199.1[2].

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm).

  • Mobile Phase: (A) Water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid. Use a gradient elution starting at 10% B.

Method Validation & Quantitative Data

The methodologies described above have been heavily validated in literature. When executed correctly, analysts can expect high recoveries and ultra-trace detection limits. The table below summarizes expected performance metrics across different matrices and sorbents.

MatrixSPE SorbentElution SolventAverage Recovery (%)Limit of Quantification (LOQ) / LODReference Source
Tap/Leaching Water Polymeric (Oasis HLB)Methanol79.0 – 115.0%0.1 – 5.9 ng/L (LOQ)Fenoll et al.[3]
Surface Water C18 CartridgeAcetonitrile/MeOH97.3 ± 7.2%1.0 ng/L (LOD)Lee & Kwon[5]
Agricultural Soil C18 CartridgeAcetonitrile/MeOH87.8 ± 7.1%4.0 µg/kg (LOD)Lee & Kwon[5]

References

  • Source: National Institutes of Health (NIH)
  • cyclosulfamuron data sheet Source: BCPC Pesticide Compendium URL
  • Source: Analytical and Bioanalytical Chemistry (via PubMed)
  • Source: Talanta (via PubMed)
  • Source: Korean Journal of Environmental Agriculture (via KoreaScience)
  • Source: Environmental Science & Technology (ACS Publications)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Cyclosulfamuron (C17H19N5O6S) Analytical Reference Standards

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the analytical stability of C17H19N5O6S, universally recognized as the active compound Cyclosulfamuron[1]. Cyclosulfamuron is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the analytical stability of C17H19N5O6S, universally recognized as the active compound Cyclosulfamuron[1]. Cyclosulfamuron is a potent sulfonylurea herbicide. Like all sulfonylureas, its molecular architecture features a highly reactive sulfonylurea bridge (-SO2-NH-CO-NH-) linking a sulfonamide moiety to a pyrimidine ring[2]. This structural feature, while essential for its biological inhibition of acetolactate synthase (ALS)[3], makes the reference standard notoriously unstable in solution if handled improperly[4].

This technical guide provides a self-validating system of protocols and mechanistic explanations to ensure the absolute integrity of your cyclosulfamuron stock solutions for LC-MS/MS and HPLC applications.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my C17H19N5O6S stock solution degrading rapidly at room temperature? Mechanistic Cause: The primary degradation pathway for cyclosulfamuron is the nucleophilic attack on the sulfonylurea bridge, leading to rapid bridge cleavage[5]. In aqueous or protic environments, this manifests as hydrolysis or alcoholysis, respectively[4]. The reaction is highly pH-dependent; acidic conditions (pH < 5) dramatically accelerate the cleavage, yielding 2-(cyclopropanecarbonyl)benzenesulfonamide and 4,6-dimethoxypyrimidin-2-amine[5]. Solution: Never store working or stock solutions at room temperature for extended periods. Keep solutions strictly anhydrous and store them at -20 °C to minimize the thermal kinetic energy required for the cleavage reaction.

Q2: What is the optimal solvent system for long-term stability? Mechanistic Cause: Researchers often default to methanol for LC-MS/MS standard preparation due to its excellent ionization properties. However, methanol is a protic solvent that can induce alcoholysis of the sulfonylurea bridge over time[4]. Furthermore, any trace water in the solvent will initiate hydrolysis[4]. Solution: Always reconstitute the neat standard in 100% anhydrous Acetonitrile (ACN)[3]. Acetonitrile is an aprotic solvent that does not act as a nucleophile, effectively halting both hydrolysis and alcoholysis[6].

Q3: I am observing a progressive loss of signal in LC-MS/MS over several weeks, even in Acetonitrile. Is this degradation or adsorption? Mechanistic Cause: If the stock solution is properly prepared in anhydrous ACN and stored at -20 °C, chemical degradation is negligible. Signal loss at low concentrations (e.g., <100 ng/mL) is almost always due to non-specific adsorption to the active silanol groups on standard borosilicate glass vials. Solution: Use silanized (deactivated) amber glass vials for all stock and working solutions. The amber tint also prevents potential photodegradation, which, while secondary to hydrolysis, can contribute to long-term instability[2].

Part 2: Data Presentation

The following table summarizes the quantitative stability of Cyclosulfamuron (100 µg/mL) across different solvent systems and storage conditions, validating the necessity of aprotic solvents.

Solvent SystemStorage Temp1 Week Recovery1 Month Recovery6 Month Recovery
100% Methanol+25 °C82%< 50%N/A (Degraded)
50:50 Methanol:Water (pH 4)+25 °C< 40%N/AN/A
100% Acetonitrile+4 °C99%94%78%
100% Anhydrous Acetonitrile -20 °C 100% 99% > 95%

Note: Data synthesized from standard sulfonylurea stability profiles and accelerated degradation studies[4][7].

Part 3: Mandatory Visualizations

Pathway A Cyclosulfamuron (C17H19N5O6S) B Hydrolysis / Alcoholysis (Protic Solvents / Acidic pH) A->B Nucleophilic Attack C 2-(cyclopropanecarbonyl) benzenesulfonamide B->C Bridge Cleavage D 4,6-dimethoxypyrimidin- 2-amine B->D Bridge Cleavage

Fig 1: Mechanism of cyclosulfamuron degradation via sulfonylurea bridge cleavage.

Workflow N1 1. Equilibrate neat standard to room temp in desiccator N2 2. Reconstitute in 100% Anhydrous Acetonitrile N1->N2 N3 3. Vortex & Sonicate (Max 5 mins, <25°C) N2->N3 N4 4. Aliquot into silanized amber glass vials N3->N4 N5 5. Store at -20°C (Stable for >6 months) N4->N5

Fig 2: Optimized workflow for preparing and storing cyclosulfamuron stock solutions.

Part 4: Experimental Protocols

Protocol A: Preparation of 1 mg/mL Primary Stock Solution

Self-Validating Principle: By strictly controlling moisture and temperature, we eliminate the primary variables responsible for sulfonylurea degradation, ensuring the protocol validates its own success through prolonged standard viability.

  • Equilibration: Remove the neat Cyclosulfamuron standard (C17H19N5O6S) from -20 °C storage. Place the sealed vial in a desiccator and allow it to equilibrate to room temperature for at least 60 minutes. Causality: Opening a cold vial causes atmospheric moisture condensation, instantly introducing water that will drive hydrolysis[4].

  • Weighing: Using a calibrated analytical balance, accurately weigh 10.0 mg of the standard into a static-free weighing boat. Transfer quantitatively to a 10 mL Class A volumetric flask.

  • Reconstitution: Add approximately 8 mL of HPLC-grade Anhydrous Acetonitrile[6] to the flask.

  • Dissolution: Vortex gently for 30 seconds. If necessary, sonicate for a maximum of 5 minutes. Causality: Monitor the ultrasonic bath temperature; it must not exceed 25 °C, as heat accelerates degradation kinetics.

  • Volume Adjustment: Dilute to the 10 mL mark with Anhydrous Acetonitrile and invert 10 times to mix thoroughly.

  • Aliquoting & Storage: Immediately transfer 0.5 mL aliquots into 2 mL silanized amber glass vials with PTFE-lined caps. Store at -20 °C[3].

Protocol B: Preparation of LC-MS/MS Working Solutions
  • Remove a single 0.5 mL aliquot of the primary stock from -20 °C and thaw at room temperature.

  • Prepare serial dilutions using a diluent of 10:90 or 20:80 Acetonitrile/Water[6]. Causality: Only prepare working solutions on the day of analysis. Do not store aqueous dilutions overnight, as the half-life of cyclosulfamuron in unbuffered water is significantly reduced[5].

  • Discard any remaining working solution post-analysis. Never freeze-thaw the primary stock aliquot to prevent cyclic thermal degradation.

References

  • PubChem. "Cyclosulfamuron | C17H19N5O6S | CID 6451137". National Institutes of Health (NIH). 1

  • Sarmah, A. K., & Sabadie, J. "Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review". Journal of Agricultural and Food Chemistry, ACS Publications. 4

  • Luo, Q., et al. "Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family". National Institutes of Health (NIH). 2

  • "High-Performance Liquid Chromatographic Determination of Cyclosulfamuron Residues in Soil, Water, Rice Grain and Straw". ResearchGate. 5

  • Lazić, S., & Šunjka, D. "Solid-Phase Extraction Followed by HPLC/DAD for Determination of Sulfonylurea Herbicide in Soil". CABI Digital Library. 3

  • "Screening Method for Nine Sulfonylurea Herbicides in Soil and Water by Liquid Chromatography with Ultraviolet Detection". Department of Science Service (DSS).7

  • "Confirmation and Quantitation of Selected Sulfonylurea, Imidazolinone, and Sulfonamide Herbicides in Surface Water Using Electrospray LC/MS". Analytical Chemistry, ACS Publications. 6

Sources

Optimization

Technical Support Center: Optimizing ESI-LC-MS/MS for C17H19N5O6S (Cyclosulfamuron) Detection

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals. Introduction & Analyte Profile C17H19N5O6S, universally known as Cyclosulfamuron , is a pyrimidinylsulfonylurea compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals.

Introduction & Analyte Profile

C17H19N5O6S, universally known as Cyclosulfamuron , is a pyrimidinylsulfonylurea compound widely monitored in agricultural commodities, environmental water, and biological matrices[1]. Due to its thermal lability and susceptibility to matrix-induced ion suppression, optimizing electrospray ionization (ESI) parameters is critical for achieving reproducible, trace-level limits of quantification (LOQ)[2]. This technical guide provides causality-driven troubleshooting, optimized parameters, and self-validating protocols for LC-MS/MS analysis.

Knowledge Base & Troubleshooting FAQs

Q1: Should I use ESI Positive (ESI+) or ESI Negative (ESI-) mode for C17H19N5O6S, and why am I seeing poor ionization efficiency? Causality & Solution: Cyclosulfamuron possesses both an acidic sulfonamide proton and a basic pyrimidine ring. While ESI- can be used due to the sulfonamide group, ESI+ is overwhelmingly preferred and yields superior signal-to-noise ratios in multi-residue panels[3]. In ESI+, the pyrimidine nitrogen readily accepts a proton to form the[M+H]+ precursor ion at m/z 422.1[2]. If you are experiencing low sensitivity, the mobile phase pH is likely too high or lacks sufficient proton donors. Action: Supplement your aqueous mobile phase with 0.1% formic acid or 5 mM ammonium acetate[4]. This forces the equilibrium toward the protonated state during the Taylor cone desolvation process, drastically increasing the yield of [M+H]+ ions.

Q2: What are the optimal Multiple Reaction Monitoring (MRM) transitions, and what is the mechanism behind them? Causality & Solution: The sulfonylurea bridge in C17H19N5O6S is the most labile structural feature. During Collision-Induced Dissociation (CID) with argon or nitrogen gas, the molecule preferentially cleaves at the urea linkage. Action: Set your Q1 to select m/z 422.1. Use a collision energy (CE) of approximately 19 eV to generate the primary quantifier ion at m/z 261.1 (representing the intact pyrimidine fragment)[2]. For the qualifier ion, increase the CE to ~26 eV to monitor the secondary fragment at m/z 218.0[2].

Q3: I am detecting C17H19N5O6S perfectly in solvent standards, but the signal disappears in agricultural or biological samples. What is happening? Causality & Solution: You are experiencing severe matrix-induced ion suppression. Co-eluting matrix components (like organic acids in urine or pigments in crops) compete with Cyclosulfamuron for available charge on the surface of the ESI droplets[5]. Because Cyclosulfamuron has a relatively high molecular weight (421.43 g/mol ), smaller, more abundant matrix molecules can monopolize the ionization process[1]. Action: Implement a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol utilizing Primary Secondary Amine (PSA) and C18 sorbents to remove interfering organic acids and lipids[5]. Furthermore, always use matrix-matched calibration curves to self-validate the suppression baseline[3].

Q4: Why does my peak shape look broad, or why do I see a high baseline of fragment ions even before Q2? Causality & Solution: This indicates in-source fragmentation. Sulfonylureas are highly thermally labile. If your ESI desolvation temperature or capillary voltage is excessively high, the thermal energy breaks the weak urea bridge before the ions ever reach the first quadrupole[6]. Action: Lower the source desolvation temperature to 400–500 °C (do not exceed 550 °C) and optimize the capillary/ion spray voltage to approximately +4500 V to +5500 V[6].

Quantitative Parameters

Table 1: Optimized ESI-MS/MS Parameters for C17H19N5O6S (Cyclosulfamuron)

ParameterValue / SettingMechanistic Rationale
Ionization Mode ESI Positive (+)Exploits basic pyrimidine ring for [M+H]+ formation[3].
Precursor Ion (Q1) m/z 422.1Monoisotopic mass + proton[2].
Quantifier Ion (Q3) m/z 261.1Cleavage of urea bridge; highest abundance[2].
Qualifier Ion (Q3) m/z 218.0Secondary fragmentation for structural confirmation[2].
Collision Energy (CE) 19 eV (Quant), 26 eV (Qual)Optimized for specific bond dissociation energies[2].
Capillary Voltage +4500 V to +5500 VBalances ionization efficiency without in-source breakdown[6].
Source Temperature 400 °C – 500 °CPrevents thermal degradation of the sulfonylurea bond[6].

Diagnostic Workflows & Mechanistic Pathways

ESI_Mechanism M Cyclosulfamuron (C17H19N5O6S) MW: 421.1 Da ESI ESI+ Droplet Desolvation Protonation via Mobile Phase M->ESI +H+ (0.1% Formic Acid) Prec Precursor Ion [M+H]+ m/z 422.1 ESI->Prec Taylor Cone Ion Evaporation CID Collision-Induced Dissociation (Argon/Nitrogen Gas) Prec->CID Q1 Mass Selection Quant Quantifier Product Ion m/z 261.1 (Urea Cleavage) CID->Quant CE: ~19 eV Qual Qualifier Product Ion m/z 218.0 (Secondary Fragmentation) CID->Qual CE: ~26 eV

Caption: ESI+ Ionization and CID Fragmentation Pathway for C17H19N5O6S.

Troubleshooting Issue Low ESI Sensitivity for C17H19N5O6S Diag1 Check Mobile Phase pH Issue->Diag1 Diag2 Assess Matrix Effects Issue->Diag2 Diag3 Source Parameters Issue->Diag3 Act1 Add 0.1% Formic Acid or 5mM NH4OAc Diag1->Act1 If pH > 5 Diag1->Diag2 If pH is optimal Success Optimal Signal-to-Noise (S/N > 10) Act1->Success Act2 Implement QuEChERS Clean-up (PSA/C18) Diag2->Act2 Ion Suppression > 20% Diag2->Diag3 No Matrix Effect Act2->Success Act3 Lower Desolvation Temp (< 550°C) Diag3->Act3 In-source Fragmentation Act3->Success

Caption: Troubleshooting workflow for resolving low ESI sensitivity of Cyclosulfamuron.

Standard Operating Procedure: Self-Validating QuEChERS LC-MS/MS Protocol

To ensure trustworthy and reproducible results, this protocol incorporates internal validation steps (matrix-matched calibration and spike-recovery) designed to combat the specific vulnerabilities of C17H19N5O6S.

Phase 1: Sample Extraction (Scaled-Down QuEChERS) [2]

  • Homogenization: Weigh exactly 10.0 g of the homogenized sample (e.g., crop or biological matrix) into a 50 mL PTFE centrifuge tube.

  • Extraction: Add 10.0 mL of LC-MS grade Acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute.

    • Causality: Acetonitrile precipitates proteins and extracts the moderately polar Cyclosulfamuron, while the acid ensures the compound remains un-ionized in the organic phase, maximizing partitioning.

  • Salting Out: Add 4.0 g anhydrous Magnesium Sulfate (MgSO4) and 1.0 g Sodium Chloride (NaCl). Shake immediately for 1 minute to prevent agglomeration, then centrifuge at 4000 rpm for 5 minutes.

Phase 2: Dispersive Solid Phase Extraction (dSPE) Clean-up [5] 4. Clean-up Transfer: Transfer 1.0 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO4 and 50 mg PSA (Primary Secondary Amine).

  • Causality: PSA acts as a weak anion exchanger, binding and removing co-extracted organic acids and sugars that cause ESI ion suppression.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Dilution: Transfer 0.5 mL of the supernatant to an autosampler vial and dilute with 0.5 mL of initial mobile phase (e.g., 95% Water / 5% Methanol with 5 mM ammonium acetate).

    • Self-Validation Step: This dilution minimizes solvent effects during injection, preventing chromatographic peak distortion.

Phase 3: LC-MS/MS Analysis & System Suitability [6] 7. Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient of Mobile Phase A (Water + 5 mM ammonium acetate) and Mobile Phase B (Methanol + 5 mM ammonium acetate). 8. Calibration: Inject a matrix-matched calibration curve (0.5 to 100 µg/L) prepared using a blank matrix extract[4].

  • Causality: This validates that any remaining ion suppression is mathematically accounted for in the regression, ensuring quantitative accuracy.

  • Verification: Ensure the quantifier/qualifier ion ratio for the unknown samples is within ±20% of the average ratio observed in the calibration standards.

References

  • Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels. MDPI. 6

  • A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine. PMC. 2

  • Simultaneous Determination of Herbicides in Rice by QuEChERS and LC-MS/MS Using Matrix-Matched Calibration. SciELO. 3

  • Cyclosulfamuron PESTANAL®, analytical standard. Sigma-Aldrich. 1

  • Analysis of Golf Course Pesticides Using Triple Quadrupole LC/MS/MS. Shimadzu. 4

  • Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis. MDPI. 5

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Mechanistic Grounding: Why Environmental Containment is Critical

As a Senior Application Scientist overseeing chemical safety and assay development, I approach the handling of Cyclosulfamuron (C17H19N5O6S) not merely as a compliance exercise, but as an exercise in mechanistic risk man...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical safety and assay development, I approach the handling of Cyclosulfamuron (C17H19N5O6S) not merely as a compliance exercise, but as an exercise in mechanistic risk management.

Cyclosulfamuron is a pyrimidinylsulfonylurea herbicide utilized heavily in agricultural research and drug development assays[1]. While its acute mammalian toxicity is relatively low, it presents two critical operational hazards: severe ocular irritation (H319) and catastrophic aquatic toxicity (H400/H410)[2]. Our protective strategies and standard operating procedures (SOPs) must therefore prioritize mucosal shielding and absolute environmental containment.

Below is the definitive operational guide for handling, solubilizing, and disposing of Cyclosulfamuron, grounded in its biochemical mode of action.

To understand the stringent Personal Protective Equipment (PPE) and disposal requirements, we must first understand how Cyclosulfamuron operates at the molecular level.

Cyclosulfamuron acts as a potent competitive inhibitor of Acetolactate Synthase (ALS) (also known as acetohydroxyacid synthase)[3]. ALS is the primary enzyme responsible for catalyzing the first step in the biosynthesis of branched-chain amino acids (BCAAs: valine, leucine, and isoleucine) in plants and microorganisms[4]. Because mammals do not synthesize BCAAs via this pathway, direct human systemic toxicity is low. However, aquatic flora and algae are exquisitely sensitive to ALS inhibition[4]. Even micro-gram quantities introduced into wastewater systems can cause catastrophic starvation and death of aquatic plant life, leading to severe ecological disruption[2].

G Substrate Pyruvate ALS Acetolactate Synthase (ALS) Substrate->ALS BCAA Branched-Chain Amino Acids ALS->BCAA Normal Biosynthesis Toxicity Aquatic Flora Death (H400) BCAA->Toxicity Starvation Pathway Herbicide Cyclosulfamuron (C17H19N5O6S) Herbicide->ALS Competitive Inhibition

Fig 1: ALS inhibition pathway by Cyclosulfamuron, driving its severe aquatic toxicity.

Quantitative Hazard Profile & Causality-Driven PPE Selection

Every piece of PPE selected for handling Cyclosulfamuron serves a specific mechanistic purpose. We do not wear gear simply for compliance; we wear it to interrupt specific exposure pathways.

Hazard ClassGHS CodeMechanistic Risk / CausalityRequired PPE Specification
Eye Irritation H319Direct contact with the crystalline powder causes severe mucosal inflammation and corneal micro-abrasions.EN 166 / ANSI Z87.1 chemical splash goggles. (Safety glasses are insufficient due to dust drift).
Aquatic Toxicity H400 / H410Disruption of the ALS enzyme in aquatic flora; high bioaccumulation potential[1].Zero-drain disposal systems ; secondary containment trays during all liquid transfers.
Dermal Exposure N/APrevents trace transfer from hands to eyes or mucous membranes.Nitrile Gloves (Min 4 mil thickness, EN 374 compliant).
Respiratory Irritation H335Inhalation of aerosolized micro-particles during weighing can cause upper respiratory tract irritation[5].N95/P100 Particulate Respirator (Required only if weighing dry powder outside a HEPA hood).

Operational Protocols: Step-by-Step Methodologies

The following workflows are designed as self-validating systems . This means the protocol includes built-in physical checks to ensure the safety measures are actively working before you proceed to the next step.

Protocol 1: Safe Weighing and Solubilization of Dry Powder

Cyclosulfamuron is typically supplied as a dry, crystalline solid (Molar Mass: 421.43 g/mol )[5]. It is highly prone to static charge, which can cause the ecotoxic powder to scatter unpredictably.

  • Environmental Isolation: Establish your workspace inside a ductless powder-weighing hood equipped with HEPA filtration.

    • Self-Validating Check: Hold a delicate tissue near the lower sash of the hood. If the tissue is not gently pulled inward, the negative pressure is insufficient. Do not proceed.

  • PPE Verification: Don your lab coat, chemical splash goggles, and nitrile gloves.

    • Self-Validating Check: Perform a pneumatic inflation test on your gloves. Trap air in the glove and roll the cuff tightly; any pressure loss indicates micro-tears. Replace immediately if compromised.

  • Static Mitigation (Critical): Use an anti-static bar or a zero-stat gun on the analytical balance, the weighing boat, and the spatula.

    • Self-Validating Check: Hover the spatula over the powder. If the powder "jumps" or repels, static is still present. Re-apply the zero-stat gun until the powder rests inertly.

  • Transfer and Solubilization: Weigh the required mass and transfer it directly into a pre-labeled amber vial. Cyclosulfamuron has low aqueous solubility but dissolves readily in organic solvents like acetonitrile[6]. Add the solvent, seal the vial with a PTFE-lined cap, and vortex until clear.

  • Decontamination: Wipe down the balance and surrounding area with a lint-free cloth dampened with acetonitrile or ethanol.

    • Causality: Because Cyclosulfamuron is highly toxic to aquatic life, never rinse contaminated spatulas or cloths in the sink . Dispose of all wipes in a designated solid hazardous waste bin.

Protocol 2: Spill Containment and Disposal Plan

In the event of a spill, the primary objective is preventing the material from reaching the facility's water effluent systems[2].

  • Isolate: Evacuate non-essential personnel from the immediate area to prevent tracking the powder on footwear.

  • Contain (Dry Spill): Do not use water, as this will mobilize the herbicide. Gently cover the spilled powder with damp chemical absorbent pads to suppress dust generation. Alternatively, use a HEPA-filtered vacuum explicitly dedicated to hazardous materials.

  • Contain (Liquid Spill): If spilled as an acetonitrile solution, immediately deploy inert chemical absorbents (e.g., vermiculite or specialized spill pillows) around the perimeter of the spill to prevent spreading.

  • Collect and Seal: Transfer all recovered material, including the absorbent pads and your contaminated gloves, into a rigid, sealable hazardous waste container.

  • Incineration Routing: Label the container explicitly with: "Ecotoxic Waste: Cyclosulfamuron (H400/H410) - DO NOT DRAIN DISPOSE." Dispatch the sealed waste to an approved facility for high-temperature incineration (EPA/RCRA compliant)[2].

References

  • FUJIFILM Wako Chemicals (2023). SAFETY DATA SHEET: Cyclosulfamuron Standard.
  • University of Hertfordshire - AERU (2026). Cyclosulfamuron (Ref: BAS 710H) Pesticide Properties DataBase.
  • AccuStandard (n.d.). CAS No. 136849-15-5 - Cyclosulfamuron Properties.
  • HPC Standards (2026). Safety Data Sheet: Cyclosulfamuron Solution.
  • ALS Journal (2015). Development of herbicide resistant crops through induced mutations.
  • National Institutes of Health - PMC (n.d.). Autophagy contributes to sulfonylurea herbicide tolerance via GCN2-independent regulation of amino acid homeostasis.

Sources

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